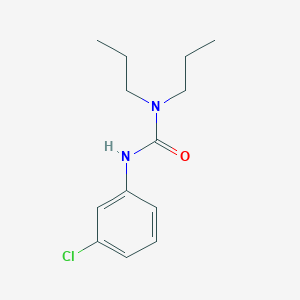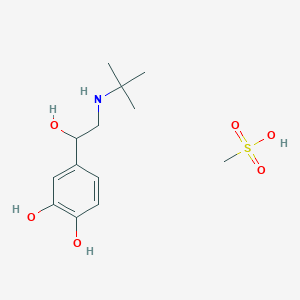
Colterol mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colterol mesylate is a chemical compound that is used in scientific research to study its mechanism of action and its biochemical and physiological effects. It is synthesized using a specific method, and its applications in research are vast.
Scientific Research Applications
Colterol mesylate is used in scientific research to study its effects on various biological systems. It has been shown to have an effect on the cardiovascular system, respiratory system, and immune system. It has also been used in studies related to cancer and inflammation.
Mechanism of Action
The mechanism of action of Colterol mesylate is not fully understood. However, it has been shown to activate beta-adrenergic receptors, which are involved in various physiological processes. This activation leads to an increase in cyclic AMP levels, which in turn leads to various cellular responses.
Biochemical and Physiological Effects:
Colterol mesylate has been shown to have various biochemical and physiological effects. It has been shown to increase heart rate and contractility, dilate blood vessels, and relax smooth muscle. It has also been shown to have an anti-inflammatory effect and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using Colterol mesylate in lab experiments is its well-established synthesis method. It is also relatively inexpensive and readily available. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are many future directions for Colterol mesylate research. One area of interest is its potential use in the treatment of cardiovascular disease and cancer. Another area of interest is its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on various biological systems.
Conclusion:
In conclusion, Colterol mesylate is a chemical compound that is used in scientific research to study its mechanism of action and its effects on various biological systems. Its synthesis method is well-established, and its applications in research are vast. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. There are many future directions for Colterol mesylate research, and further studies are needed to fully understand its potential uses in the treatment of various diseases.
Synthesis Methods
The synthesis of Colterol mesylate involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 3-aminophenol in the presence of sulfuric acid. The product is then treated with methanesulfonic acid to form the mesylate salt. This method is well-established and has been used in many research studies.
properties
CAS RN |
17605-73-1 |
|---|---|
Product Name |
Colterol mesylate |
Molecular Formula |
C13H23NO6S |
Molecular Weight |
321.39 g/mol |
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol;methanesulfonic acid |
InChI |
InChI=1S/C12H19NO3.CH4O3S/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
RDYNLAQMERHCLU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.CS(=O)(=O)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



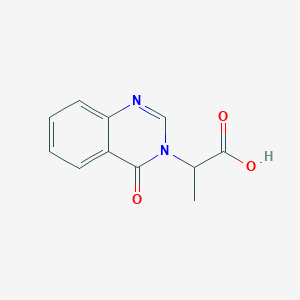
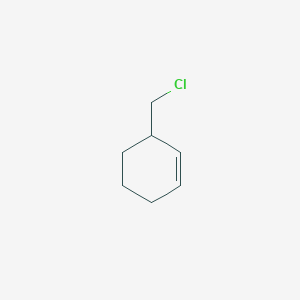
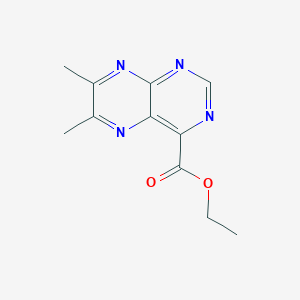

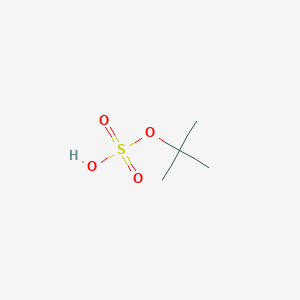
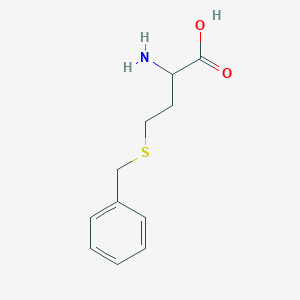
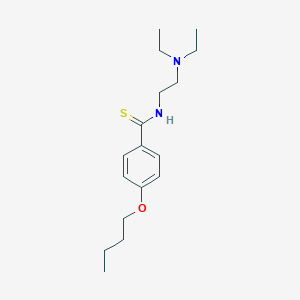
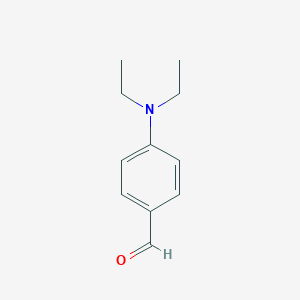
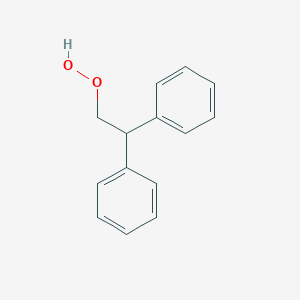
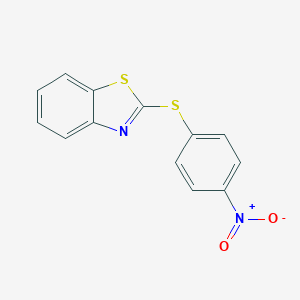
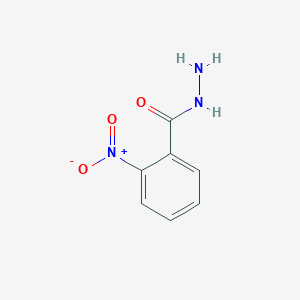
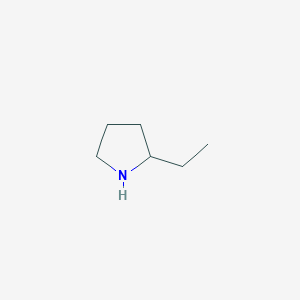
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
